N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin core substituted with a sulfanylidene group at position 6, an oxo group at position 8, and a benzamide-linked 4-chlorophenylmethyl moiety at position 6. The presence of the dioxolo ring enhances metabolic stability, while the sulfanylidene group may contribute to redox-modulating properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4S/c25-17-7-3-14(4-8-17)11-26-22(29)16-5-1-15(2-6-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRKEFYKKYQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the chlorophenyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and purification.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted chlorophenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The quinazolinone core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The [1,3]dioxolo[4,5-g]quinazolin scaffold is shared with several analogs, but substituent variations critically influence physicochemical and pharmacological properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound and the hexanamide analog in share identical XlogP (4.7) and polar surface area (161 Ų), indicating similar solubility and membrane permeability. Both feature a sulfanylidene/sulfanyl group, which may enhance interactions with cysteine-rich enzyme active sites.
- The methoxy-substituted quinazolinone in has higher hydrophobicity (XlogP = 6.2), likely due to the absence of polar sulfanylidene and dioxolo groups. This reduces its suitability for aqueous environments.
Computational Similarity and Bioactivity Predictions
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows high structural overlap (>0.8) with the hexanamide analog in , suggesting comparable bioactivity profiles. Key differences include:
- 4-Chlorophenyl vs.
- Benzamide vs. Hexanamide : The longer chain in could enhance membrane penetration but reduce target specificity.
Molecular dynamics simulations (as applied in ) predict that the dioxolo ring in both compounds stabilizes binding to hydrophobic pockets, while the sulfanylidene group may form disulfide bonds with cysteine residues in enzymes like HDACs or kinases .
Research Findings and Implications
- Antimicrobial Potential: Quinazoline derivatives with sulfanylidene groups (e.g., ) exhibit moderate activity against Gram-positive bacteria, likely due to thiol-mediated redox disruption.
- Kinase Inhibition : The dioxolo-quinazolin scaffold resembles EGFR inhibitors, with the 4-chlorophenyl group mimicking tyrosine kinase-binding motifs .
- Toxicity Considerations : High hydrophobicity (e.g., XlogP >6 in ) correlates with increased hepatotoxicity in preclinical models, whereas the target compound’s lower XlogP (4.7) may improve safety .
Biological Activity
N-[(4-chlorophenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C25H20ClN3O4S
Molecular Weight: 494.0 g/mol
IUPAC Name: N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
The compound features a chlorophenyl group and a quinazolinone core which contribute to its biological properties. The presence of a sulfanylidene moiety enhances its potential interactions with biological targets.
Antibacterial Activity
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-4-{(8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide exhibit significant antibacterial properties. For instance:
- Moderate to Strong Activity: Against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity: Noted against other bacterial strains tested .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition: Several derivatives demonstrated strong inhibitory effects on AChE.
- Urease Inhibition: The compound exhibited robust activity against urease, which is crucial for certain therapeutic applications .
The mechanism of action involves the compound's ability to interact with specific molecular targets:
- Enzyme Binding: The compound can bind to enzymes like AChE and urease, modulating their activity.
- Receptor Interaction: It may alter receptor signaling pathways through its structural components.
Synthesis Methods
The synthesis of N-[(4-chlorophenyl)methyl]-4-{(8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multiple steps:
- Formation of the Quinazolinone Core: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorophenyl Group: Often via Friedel-Crafts alkylation using 4-chlorobenzyl chloride.
- Attachment of the Benzamide Moiety: Conducted through an amide coupling reaction using benzoyl chloride and an amine precursor.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to N-[(4-chlorophenyl)methyl]-4-{(8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide:
| Study | Findings |
|---|---|
| Li et al., 2014 | Identified antibacterial properties against multiple strains. |
| Omar et al., 1996 | Demonstrated anti-inflammatory effects in vitro. |
| Kumar et al., 2009 | Showed anticancer potential in cell line studies. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of this compound, and what critical reaction parameters must be controlled?
- The synthesis typically involves multi-step organic reactions, including the formation of the quinazoline core via cyclization, followed by functional group modifications. Key steps include:
- Quinazoline Core Formation : Cyclocondensation of dioxolo precursors with thiourea derivatives under reflux in anhydrous ethanol (80–90°C) .
- Benzamide Coupling : Amide bond formation between the quinazoline intermediate and 4-(chlorophenyl)methyl benzamide using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control to avoid side reactions, and purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) to achieve >95% purity .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and quinazoline groups), methylene bridges (δ 4.3–4.8 ppm), and sulfanylidene protons (δ 3.1–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C=S, δ 190–200 ppm) groups .
Q. What initial biological assays are appropriate for evaluating its pharmacological potential?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) to assess competitive/non-competitive inhibition .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Source Analysis : Variability may arise from differences in:
- Purity : Impurities >5% can skew results; validate via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational methods are effective for elucidating its mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Key binding residues (e.g., Lys721, Met769) can be identified via docking scores and binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity using descriptors like logP and polar surface area .
Q. How can Design of Experiments (DOE) optimize synthetic yield and purity?
- Factor Screening : Use Plackett-Burman design to prioritize variables (e.g., solvent ratio, catalyst loading).
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to optimize reaction time (12–24 hrs) and temperature (70–90°C). A 2021 study achieved 82% yield at 80°C/18 hrs in DMF .
- Purification : Gradient elution in HPLC (C18 column, 40–60% acetonitrile) to isolate the main product from byproducts .
Q. What strategies improve selectivity in derivative design?
- Bioisosteric Replacement : Substitute the chlorophenyl group with trifluoromethyl (CF₃) to enhance hydrophobic interactions without altering steric bulk .
- Prodrug Modifications : Introduce esterase-cleavable groups (e.g., acetyl) to the benzamide moiety for targeted release in cancer cells .
- SAR Studies : Systematic variation of the dioxolo group (e.g., replacing O with S) to map activity cliffs. A 2023 study showed 10-fold higher EGFR inhibition with a thio-dioxolo analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
